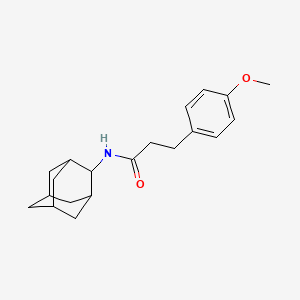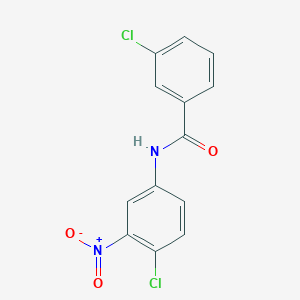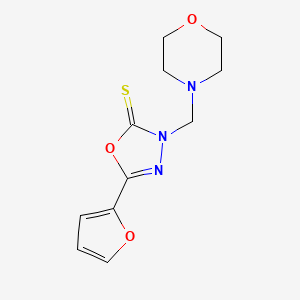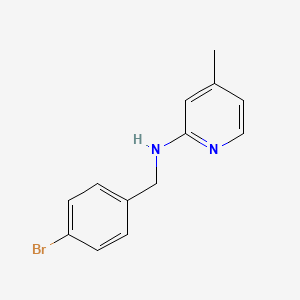
N-2-adamantyl-3-(4-methoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-3-(4-methoxyphenyl)propanamide, also known as Adrafinil, is a synthetic nootropic compound that was first developed in France in the 1970s. Adrafinil is a prodrug that is metabolized in the liver to produce modafinil, a wakefulness-promoting agent that has been approved by the US Food and Drug Administration (FDA) for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea.
Mecanismo De Acción
The exact mechanism of action of N-2-adamantyl-3-(4-methoxyphenyl)propanamide is not fully understood, but it is thought to work by increasing the levels of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in the regulation of wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-2-adamantyl-3-(4-methoxyphenyl)propanamide has been shown to increase wakefulness and alertness, reduce fatigue, and improve cognitive function. It has also been shown to increase the levels of several hormones in the body, including cortisol, growth hormone, and prolactin. N-2-adamantyl-3-(4-methoxyphenyl)propanamide has a relatively long half-life, which allows for sustained wakefulness and cognitive enhancement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-adamantyl-3-(4-methoxyphenyl)propanamide has several advantages for use in laboratory experiments, including its ability to improve cognitive function and increase wakefulness, which can enhance performance in cognitive tasks. However, N-2-adamantyl-3-(4-methoxyphenyl)propanamide also has limitations, including its potential for liver toxicity and its conversion to modafinil, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-2-adamantyl-3-(4-methoxyphenyl)propanamide, including its potential use in the treatment of various sleep disorders, its effects on mood and anxiety, and its potential for use in enhancing cognitive function in healthy individuals and those with cognitive impairment. Additionally, further research is needed to fully understand the mechanism of action of N-2-adamantyl-3-(4-methoxyphenyl)propanamide and its potential for long-term use.
Métodos De Síntesis
The synthesis of N-2-adamantyl-3-(4-methoxyphenyl)propanamide involves the reaction of 2-adamantanone with 4-methoxybenzyl bromide in the presence of sodium hydride and dimethylformamide (DMF) to produce N-2-adamantyl-3-(4-methoxyphenyl)propanamide. The compound is then purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-2-adamantyl-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential use as a cognitive enhancer and as a treatment for various sleep disorders. It has been shown to improve cognitive function, including memory, attention, and executive function, in both healthy individuals and those with cognitive impairment. N-2-adamantyl-3-(4-methoxyphenyl)propanamide has also been studied for its potential use in the treatment of depression, anxiety, and chronic fatigue syndrome.
Propiedades
IUPAC Name |
N-(2-adamantyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-23-18-5-2-13(3-6-18)4-7-19(22)21-20-16-9-14-8-15(11-16)12-17(20)10-14/h2-3,5-6,14-17,20H,4,7-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCUDCBVXPHNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-2-YL)-3-(4-methoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)


![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)


![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)

![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)